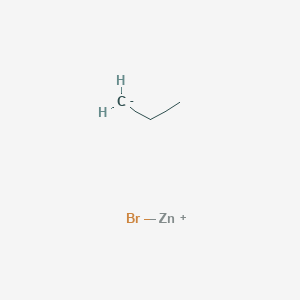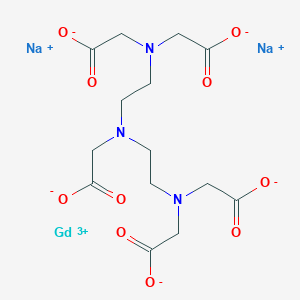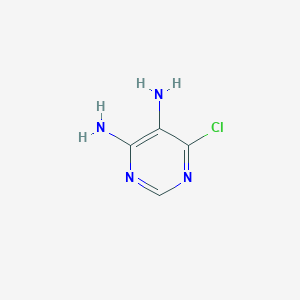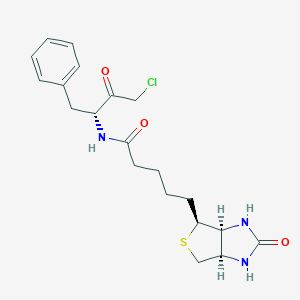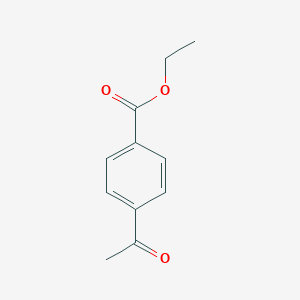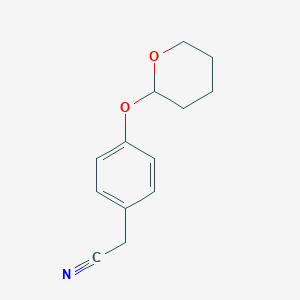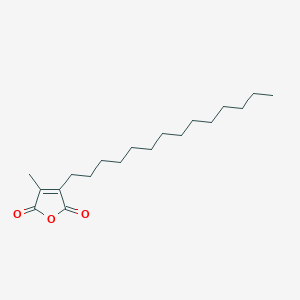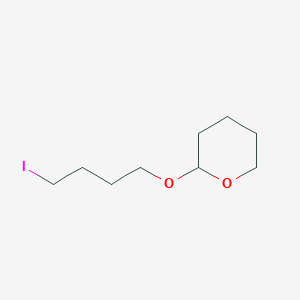
2-(4-Iodobutoxy)tetrahydropyran
Descripción general
Descripción
Oglufanide disodium is a synthetic dipeptide immunomodulator developed for the treatment of chronic hepatitis C viral infection. Initially developed in Russia to treat severe infectious diseases, it has been extensively studied in cancer clinical trials in the United States. Oglufanide disodium works as a regulator of the body’s immune response and is administered intranasally to patients with chronic hepatitis C viral infection .
Aplicaciones Científicas De Investigación
Oglufanide disodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and immunomodulation studies.
Biology: Studied for its effects on immune cell modulation and cytokine production.
Medicine: Investigated for its potential in treating chronic hepatitis C, cancer, and other infectious diseases.
Industry: Utilized in the development of novel immunotherapeutic agents and as a reference compound in quality control
Mecanismo De Acción
Oglufanide disodium regulates the body’s innate immune response to defeat invading germs and cancer cells. It may control or reverse the suppression of the immune system, which the hepatitis virus uses to defeat our normally healthy defenses. The compound interacts with immune cells, enhancing their ability to recognize and destroy infected or malignant cells .
Similar Compounds:
Glutamyltryptophan: Another dipeptide with immunomodulatory properties.
Thymosin alpha-1: A peptide that modulates the immune response.
Interferon alpha: A protein used to treat viral infections and cancer.
Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .
Safety and Hazards
Direcciones Futuras
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring . This suggests that the study and synthesis of tetrahydropyrans, including 2-(4-Iodobutoxy)tetrahydropyran, will continue to be a significant area of research in the future.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oglufanide disodium is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of L-glutamic acid and L-tryptophan using carbodiimide-based coupling agents. The reaction conditions typically include the use of solvents like dimethylformamide and catalysts such as N,N’-diisopropylcarbodiimide. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of Oglufanide disodium follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The production is carried out under stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Oglufanide disodium undergoes various chemical reactions, including:
Oxidation: The indole ring in the tryptophan moiety can undergo oxidation under specific conditions.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carboxyl groups.
Substitution: Substituted derivatives at the amino groups.
Propiedades
IUPAC Name |
2-(4-iodobutoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOMTZFCNDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455542 | |
| Record name | 2-(4-iodobutoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41049-30-3 | |
| Record name | 2-(4-iodobutoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



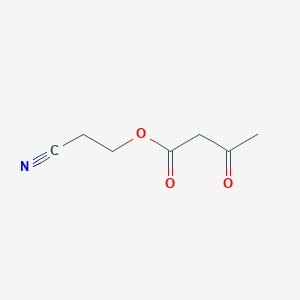
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
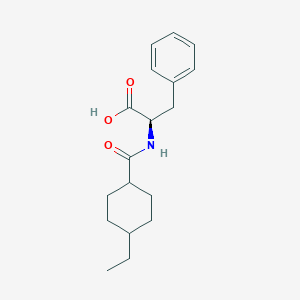

![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
